

# Fluo-5N: A Technical Guide for Measuring High Calcium Concentrations

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## Compound of Interest

Compound Name: *Fluo-5N*  
Cat. No.: *B1264630*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Fluo-5N**, a low-affinity fluorescent indicator specifically designed for the accurate measurement of high calcium ( $\text{Ca}^{2+}$ ) concentrations. Its properties make it an invaluable tool for researchers and professionals in various fields, including neuroscience, muscle physiology, and drug discovery, where monitoring significant fluctuations in intracellular  $\text{Ca}^{2+}$  is critical.

## Core Properties of Fluo-5N

**Fluo-5N** is an analog of Fluo-4, engineered with a lower binding affinity for  $\text{Ca}^{2+}$ . This key characteristic prevents the saturation of the indicator in environments with high  $\text{Ca}^{2+}$  levels, a common limitation of high-affinity indicators. This allows for the reliable measurement of  $\text{Ca}^{2+}$  concentrations in the micromolar to millimolar range.<sup>[1][2][3]</sup>

## Quantitative Data Summary

The following table summarizes the key quantitative properties of **Fluo-5N** and provides a comparison with other commonly used low-affinity  $\text{Ca}^{2+}$  indicators.

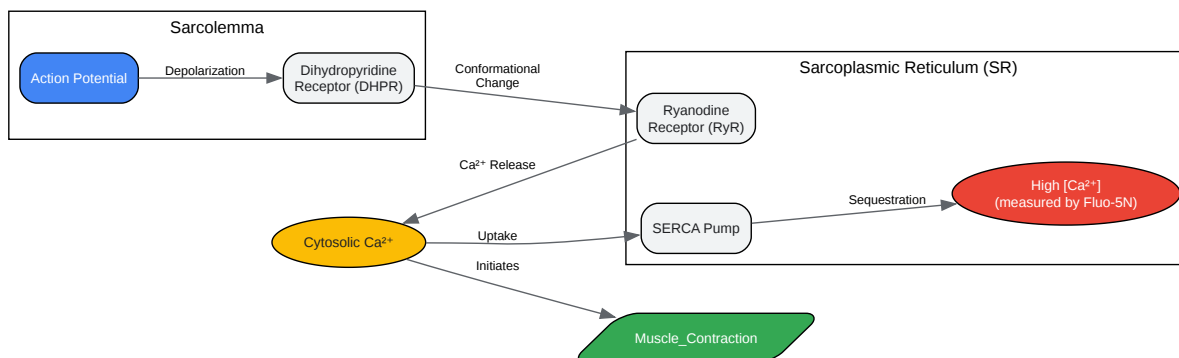
Property	Fluo-5N	Rhod-5N	Oregon Green BAPTA-5N
Dissociation Constant (Kd) for Ca <sup>2+</sup>	~90 μM[2][3]	~320 μM[4]	~20 μM[4]
Excitation Wavelength (Max)	~494 nm[2]	~551 nm	~494 nm[5]
Emission Wavelength (Max)	~516 nm[2]	~576 nm	~523 nm
Fluorescence Intensity Increase	>100-fold[1]	>100-fold	~14-fold[5]
Filter Set Compatibility	FITC[1]	TRITC/Rhodamine	FITC[5]

## Signaling Pathways and Applications

**Fluo-5N** is particularly well-suited for investigating signaling pathways characterized by large and rapid changes in Ca<sup>2+</sup> concentration. Two prominent examples are the sarcoplasmic reticulum (SR) Ca<sup>2+</sup> release in muscle cells and mitochondrial Ca<sup>2+</sup> influx.

### Sarcoplasmic Reticulum Calcium Dynamics

In muscle physiology, the release of Ca<sup>2+</sup> from the SR is a fundamental step in excitation-contraction coupling. **Fluo-5N**'s low affinity allows for the direct measurement of intra-SR Ca<sup>2+</sup> concentrations, providing insights into Ca<sup>2+</sup> loading, release, and reuptake dynamics.

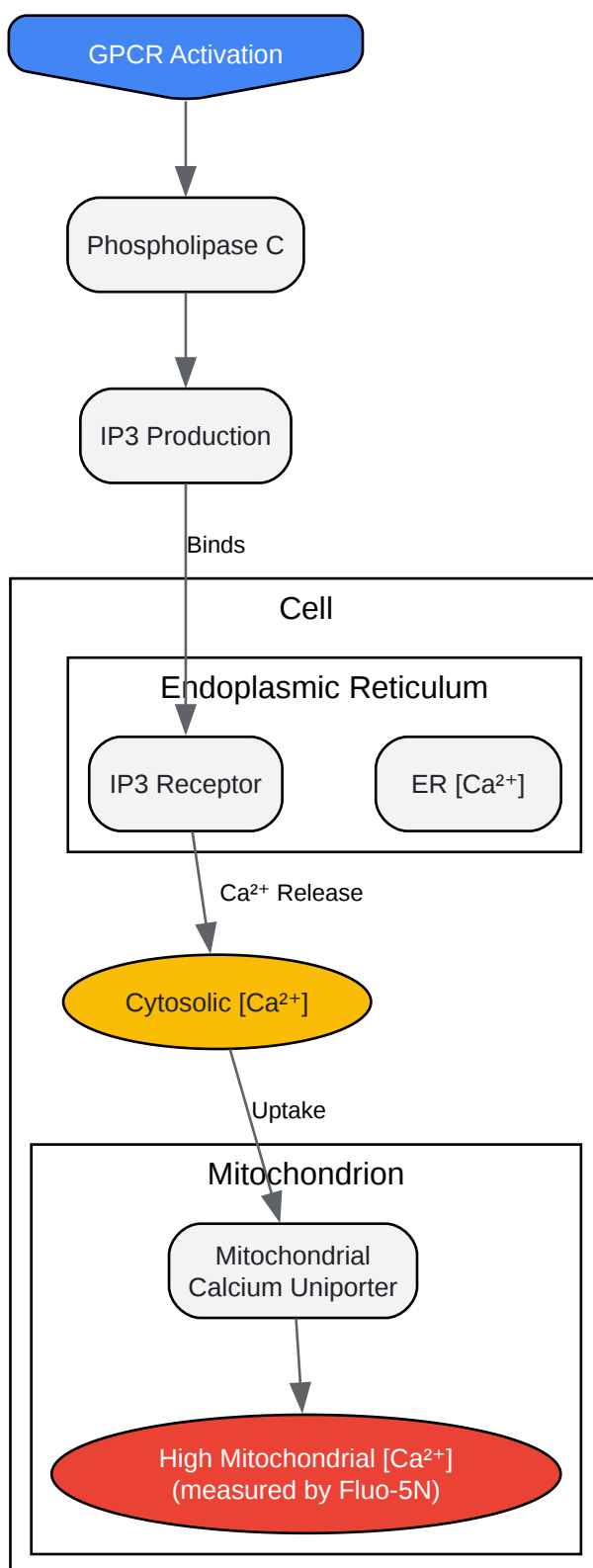


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Sarcoplasmic Reticulum Calcium Signaling Pathway.

## Mitochondrial Calcium Uniporter Activity

Mitochondria play a crucial role in buffering cytosolic Ca<sup>2+</sup> and in regulating cellular metabolism and apoptosis. The mitochondrial calcium uniporter (MCU) facilitates the uptake of Ca<sup>2+</sup> into the mitochondrial matrix, where concentrations can reach high levels. **Fluo-5N** can be targeted to the mitochondria to monitor these substantial Ca<sup>2+</sup> transients.



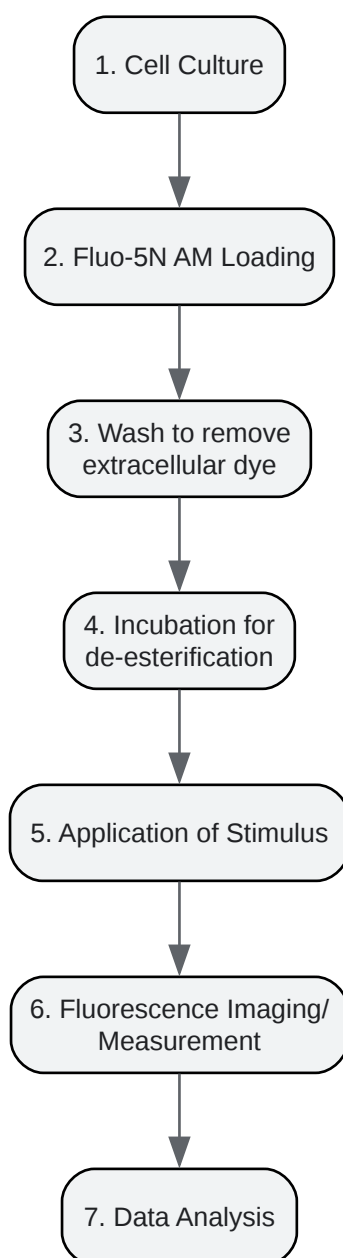
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Mitochondrial Calcium Influx Pathway.

## Experimental Protocols

### General Experimental Workflow

The following diagram outlines a typical workflow for measuring intracellular  $\text{Ca}^{2+}$  using **Fluo-5N AM**.



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General workflow for intracellular calcium measurement.

## Detailed Protocol for Loading Fluo-5N AM into Live Cells

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

- **Fluo-5N**, AM (Acetoxymethyl ester)
- Anhydrous Dimethyl sulfoxide (DMSO)
- Pluronic® F-127 (20% solution in DMSO)
- Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS) or other suitable buffer

Procedure:

- Prepare Stock Solutions:
  - Prepare a 2 to 5 mM stock solution of **Fluo-5N** AM in high-quality, anhydrous DMSO.
  - Store the stock solution in small aliquots at -20°C, protected from light and moisture.
- Prepare Working Solution:
  - On the day of the experiment, thaw a vial of the **Fluo-5N** AM stock solution to room temperature.
  - Prepare a **Fluo-5N** AM working solution at a final concentration of 2 to 20 µM in HHBS or your buffer of choice. For many cell lines, a final concentration of 4-5 µM is a good starting point.
  - To aid in the dispersion of the AM ester in the aqueous buffer, mix the **Fluo-5N** AM stock solution with an equal volume of 20% Pluronic® F-127 in DMSO before diluting it into the loading buffer. This results in a final Pluronic® F-127 concentration of approximately 0.02-0.04%.
- Cell Loading:

- Culture cells on coverslips or in microplates suitable for fluorescence imaging.
- Remove the culture medium and wash the cells once with HHBS.
- Add the **Fluo-5N** AM working solution to the cells.
- Incubate the cells at 37°C for 30 to 60 minutes. For some cell types, a longer incubation of up to 2 hours may improve signal intensity.
- Wash and De-esterification:
  - After incubation, remove the dye-loading solution and wash the cells two to three times with HHBS to remove any extracellular **Fluo-5N** AM.
  - Incubate the cells in fresh HHBS for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.
- Measurement:
  - The cells are now ready for fluorescence measurements.
  - Acquire baseline fluorescence before adding your stimulus.
  - Add the desired stimulus and record the change in fluorescence intensity over time using a fluorescence microscope, plate reader, or flow cytometer with a standard FITC filter set (Excitation ~490 nm, Emission ~525 nm).[1]

## In Situ Calibration of Fluo-5N

Accurate quantification of intracellular  $\text{Ca}^{2+}$  concentrations requires in situ calibration of the fluorescent signal. This is because the properties of the dye, including its  $K_d$ , can be influenced by the intracellular environment.

General Principle:

The in situ calibration involves determining the minimum fluorescence ( $F_{\text{min}}$ ) in a  $\text{Ca}^{2+}$ -free environment and the maximum fluorescence ( $F_{\text{max}}$ ) when the dye is saturated with  $\text{Ca}^{2+}$ .

This is typically achieved by using ionophores to permeabilize the cell membrane to  $\text{Ca}^{2+}$  and EGTA to chelate  $\text{Ca}^{2+}$ .

Materials:

- **Fluo-5N** loaded cells
- $\text{Ca}^{2+}$ -free buffer containing EGTA (e.g., 10 mM)
- High  $\text{Ca}^{2+}$  buffer containing a saturating concentration of  $\text{Ca}^{2+}$  (e.g., 10 mM)
- A calcium ionophore such as Ionomycin or 4-bromo A-23187

Procedure:

- After loading and washing the cells as described above, obtain a baseline fluorescence reading (F).
- To determine  $F_{\text{max}}$ , perfuse the cells with a high  $\text{Ca}^{2+}$  buffer containing the calcium ionophore. This will equilibrate the intracellular and extracellular  $\text{Ca}^{2+}$  concentrations, saturating the **Fluo-5N**. Record the maximal fluorescence intensity.
- To determine  $F_{\text{min}}$ , subsequently perfuse the cells with a  $\text{Ca}^{2+}$ -free buffer containing EGTA and the ionophore. This will chelate all available  $\text{Ca}^{2+}$ , and the fluorescence will drop to its minimum level.
- The intracellular free  $\text{Ca}^{2+}$  concentration can then be calculated using the Grynkiewicz equation:

$$[\text{Ca}^{2+}] = K_d * (F - F_{\text{min}}) / (F_{\text{max}} - F)$$

Where  $K_d$  is the in situ determined dissociation constant.

## Suitability for High-Throughput Screening (HTS) in Drug Discovery

**Fluo-5N**'s properties make it a valuable tool for high-throughput screening (HTS) of compound libraries to identify modulators of cellular  $\text{Ca}^{2+}$  signaling. Its compatibility with automated fluorescence plate readers and its robust signal-to-noise ratio in the presence of high  $\text{Ca}^{2+}$  concentrations are key advantages. Assays can be designed to screen for agonists, antagonists, or allosteric modulators of G-protein coupled receptors (GPCRs) and ion channels that signal through  $\text{Ca}^{2+}$  mobilization.

The general workflow for HTS involves plating cells in multi-well plates, loading with **Fluo-5N** AM, and then using an automated liquid handling system to add compounds and measure the resulting fluorescence changes.

## Conclusion

**Fluo-5N** is a powerful and versatile low-affinity  $\text{Ca}^{2+}$  indicator that is indispensable for the study of cellular processes involving high concentrations of this ubiquitous second messenger. Its robust performance in a variety of applications, from fundamental research into signaling pathways to high-throughput drug screening, makes it a critical tool for scientists and researchers aiming to unravel the complexities of calcium signaling. The detailed protocols and comparative data provided in this guide are intended to facilitate its effective implementation in the laboratory.

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